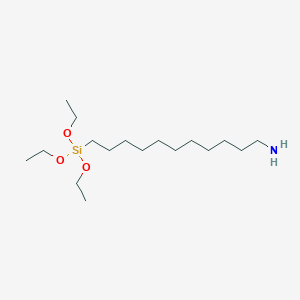

11-(Triethoxysilyl)-1-undecanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-(Triethoxysilyl)-1-undecanamine is an organosilicon compound known for its versatile applications in various fields such as surface treatment, silicone rubber pre-crosslinking, and the preparation of functional materials. It is a colorless to light yellow liquid that is soluble in organic solvents like alcohol and ether .

Wissenschaftliche Forschungsanwendungen

11-(Triethoxysilyl)-1-undecanamine has a wide range of scientific research applications. It is used in the preparation of superhydrophilic multifunctional antifogging coatings, which exhibit excellent antifogging, self-cleaning, and antifouling properties . Additionally, it is employed in the synthesis of mesoporous silica using the sol-gel approach, which has applications in catalysis, biomedicine, wastewater treatment, and CO2 capture . The compound is also used in the development of nanolubricant additives with high thermal stability and superhydrophobic properties .

Vorbereitungsmethoden

11-(Triethoxysilyl)-1-undecanamine is typically synthesized through a silylation reaction. The process involves reacting a silyl compound with ethanol to produce the desired compound . Industrial production methods often involve the use of self-assembled monolayers (SAMs) to stabilize and control the attachment of cells on surfaces, which is crucial for biomedical devices and sensors .

Analyse Chemischer Reaktionen

11-(Triethoxysilyl)-1-undecanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wirkmechanismus

The mechanism of action of 11-(Triethoxysilyl)-1-undecanamine involves its ability to form stable self-assembled monolayers on surfaces, which enhances the adhesion and durability of coatings, inks, and adhesives. The molecular targets and pathways involved include the interaction with surface hydroxyl groups, leading to the formation of strong covalent bonds .

Vergleich Mit ähnlichen Verbindungen

11-(Triethoxysilyl)-1-undecanamine can be compared with other similar compounds such as 3-(triethoxysilyl)propyl isocyanate and ethyl 11-(triethoxysilyl)undecanoate. These compounds share similar functional groups and applications but differ in their specific properties and uses. For example, 3-(triethoxysilyl)propyl isocyanate is used in the preparation of self-assembled monolayers on chip surfaces , while ethyl 11-(triethoxysilyl)undecanoate is used as a nanolubricant additive .

Biologische Aktivität

11-Aminoundecyltriethoxysilane (11-AuTES) is a silane compound that has garnered attention in biomedical applications due to its unique chemical structure and functional properties. With a molecular formula of C17H39NO3Si and a molecular weight of 333.588 g/mol, 11-AuTES is primarily utilized for surface modification in various biomaterials, enhancing their biological compatibility and functionality.

The compound features a triethoxysilane group that facilitates covalent bonding to surfaces, alongside an amine group that promotes cell adhesion. The key identifiers for 11-AuTES include:

- CAS Number : 116821-45-5

- Molecular Weight : 333.588 g/mol

- IUPAC Name : 11-triethoxysilylundecan-1-amine

- SMILES Notation : CCOSi(OCC)OCC

The biological activity of 11-AuTES is largely attributed to its ability to modify surfaces at the molecular level, which influences cell behavior. The amine groups facilitate interactions with biological molecules, enhancing protein adsorption and promoting cell adhesion and proliferation.

Applications in Tissue Engineering

Recent studies have demonstrated the effectiveness of 11-AuTES in tissue engineering, particularly in nerve regeneration. A notable study involved the use of 11-AuTES to functionalize Polycaprolactone (PCL) scaffolds aimed at peripheral nerve repair. The findings indicated that:

- Cell Viability : CL11-modified PCL fibers significantly supported the viability of NG108-15 neuronal cells and primary Schwann cells.

- Cell Differentiation : The presence of the amine groups on the modified fibers maintained Schwann cell phenotype, which is crucial for nerve regeneration.

- Neurite Outgrowth : Dorsal root ganglion (DRG) explants cultured on CL11-modified scaffolds exhibited longer neurite outgrowth compared to unmodified scaffolds, indicating enhanced nerve guidance capabilities .

Table 1: Summary of Biological Activities

Case Studies

- Peripheral Nerve Repair :

-

Thermal Conductivity Enhancement :

- Another study highlighted the role of 11-AuTES in improving thermal transport in graphene nanoflakes, showcasing its versatility beyond biological applications. The functionalization led to a notable enhancement in heat-spreading performance, which could have implications for developing thermally conductive biomaterials .

Eigenschaften

IUPAC Name |

11-triethoxysilylundecan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H39NO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWZCJFZJCOBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCN)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596730 |

Source

|

| Record name | 11-(Triethoxysilyl)undecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116821-45-5 |

Source

|

| Record name | 11-(Triethoxysilyl)undecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.